

Experimental protocol for 7-Hydroxyisoquinoline functionalization

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Compound of Interest

Compound Name: 7-Hydroxyisoquinoline

Cat. No.: B3043168

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An In-Depth Guide to the Strategic Functionalization of **7-Hydroxyisoquinoline** for Medicinal Chemistry and Drug Discovery

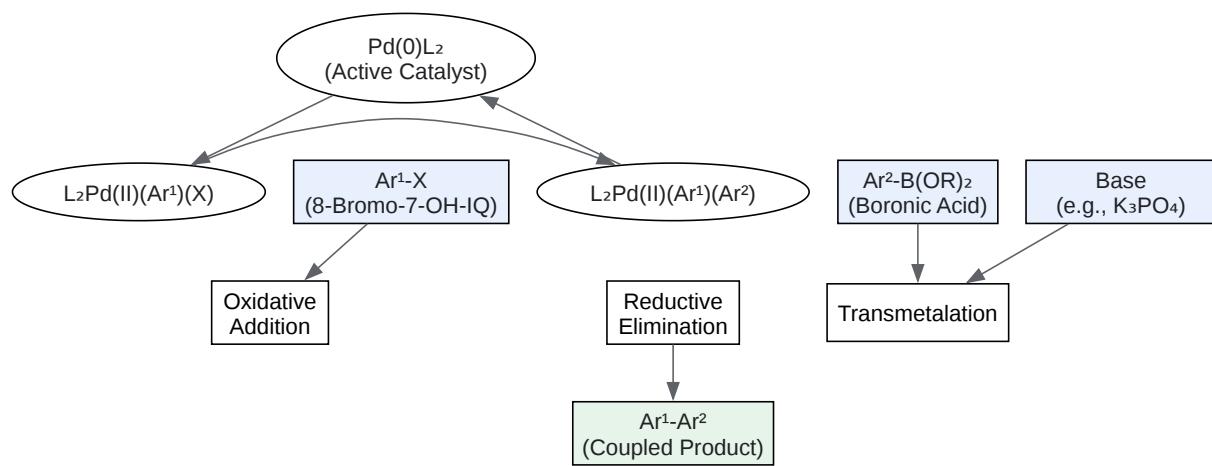
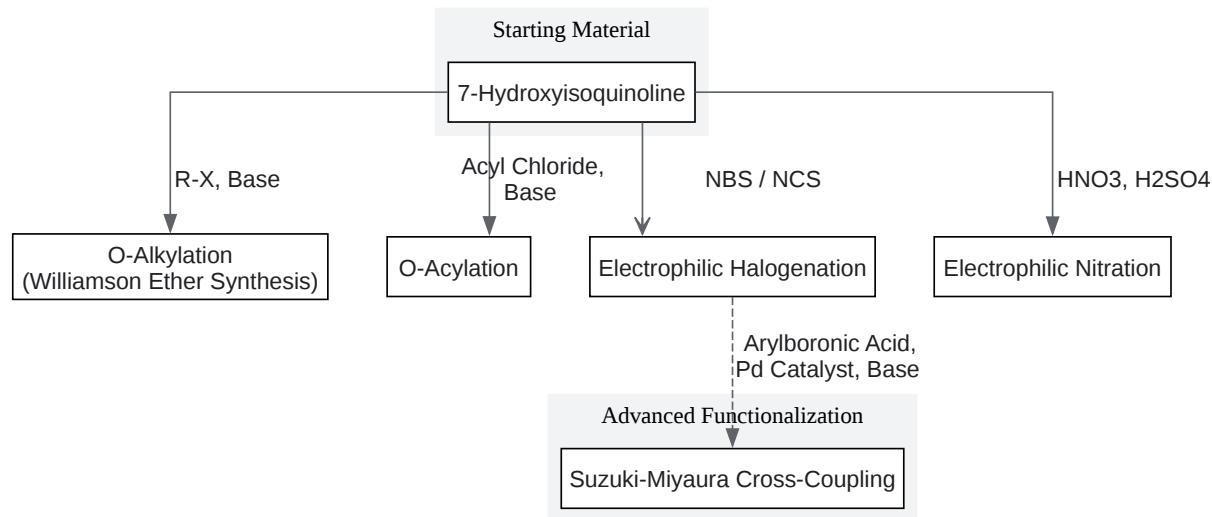
Authored by a Senior Application Scientist

The **7-hydroxyisoquinoline** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique arrangement of a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the nitrogen atom) within a rigid bicyclic aromatic system makes it an attractive starting point for designing enzyme inhibitors, receptor ligands, and other therapeutic agents.[2][3] This guide provides a comprehensive overview of key experimental protocols for the targeted functionalization of **7-hydroxyisoquinoline**, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations essential for successful synthesis in a research and drug development setting.

The functionalization of **7-hydroxyisoquinoline** can be broadly categorized into two main strategies: reactions targeting the nucleophilic hydroxyl group (O-functionalization) and reactions targeting the electron-rich aromatic rings (C-functionalization). The interplay between the activating hydroxyl group and the electronic nature of the pyridine and benzene rings dictates the regioselectivity of these transformations.[4]

Workflow for 7-Hydroxyisoquinoline Functionalization

The following diagram illustrates the primary pathways for modifying the **7-hydroxyisoquinoline** core, which will be detailed in the subsequent protocols.



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